molecular formula C14H16ClN3O B8040574 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one CAS No. 1089330-69-7

4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B8040574
CAS No.: 1089330-69-7
M. Wt: 277.75 g/mol
InChI Key: WVLLZYAABWKUGW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one is a chemical compound with a complex structure that includes a triazine ring substituted with a chlorophenyl group, a tert-butyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, aryl halides, or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazine: Similar structure but lacks the ketone group.

    4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-thione: Similar structure but contains a thione group instead of a ketone.

    4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-amine: Similar structure but contains an amine group instead of a ketone.

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern and the presence of the ketone group, which can influence its reactivity and potential applications. The combination of these features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-tert-butyl-4-(4-chlorophenyl)-3-methyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-16-17-12(14(2,3)4)13(19)18(9)11-7-5-10(15)6-8-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLLZYAABWKUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C(=O)N1C2=CC=C(C=C2)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146725
Record name 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-69-7
Record name 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089330-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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